molecular formula C10H15N3O3 B14899692 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol

2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol

Cat. No.: B14899692
M. Wt: 225.24 g/mol
InChI Key: QRAHMUNZGCYUCR-UHFFFAOYSA-N
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Description

2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol is a complex organic compound with the molecular formula C10H15N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of 3-nitropyridine with methylamine and 2-methylpropan-2-ol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate
  • 1-Amino-2-methyl-2-propanol
  • 3-Nitropyridine derivatives

Uniqueness

2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol is unique due to its specific structural features, such as the combination of a nitropyridine moiety with a tertiary alcohol group.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-methyl-1-[methyl-(3-nitropyridin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C10H15N3O3/c1-10(2,14)7-12(3)9-8(13(15)16)5-4-6-11-9/h4-6,14H,7H2,1-3H3

InChI Key

QRAHMUNZGCYUCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

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